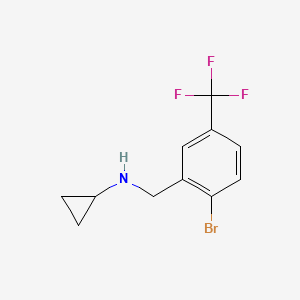
(e/z)-3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E/Z)-3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylonitrile: is a chemical compound characterized by its unique structure, featuring a double bond with geometric isomerism (E/Z notation) and a phenyl ring substituted with trifluoromethyl and fluorine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylonitrile typically involves the following steps:
Starting Materials: : The synthesis begins with 2-(trifluoromethyl)-4-fluorobenzaldehyde as the starting material.
Condensation Reaction: : The aldehyde group is reacted with malononitrile in the presence of a base (e.g., potassium carbonate) to form an intermediate cyanoacetate.
Dehydration: : The intermediate undergoes dehydration to form the final product, This compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
(E/Z)-3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylonitrile: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: : Reduction reactions can convert the cyano group to amines.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used for reduction.
Substitution: : Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for substitution reactions.
Major Products Formed
Oxidation: : Trifluoromethyl-substituted carboxylic acids or ketones.
Reduction: : Trifluoromethyl-substituted amines.
Substitution: : Brominated or nitro-substituted derivatives.
Applications De Recherche Scientifique
(E/Z)-3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylonitrile: has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : The compound can be used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Medicine: : Potential use in the development of pharmaceuticals, particularly in the design of new drugs with enhanced properties.
Industry: : Application in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which (E/Z)-3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylonitrile exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, while the fluorine atom influences its electronic properties. These interactions can modulate biological processes and lead to desired outcomes in various applications.
Comparaison Avec Des Composés Similaires
(E/Z)-3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylonitrile: can be compared with other similar compounds, such as 3-(2-(Trifluoromethyl)-4-fluorophenyl)-propionitrile and 3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylamide . The presence of the acrylonitrile group in the compound provides unique reactivity and properties compared to these similar compounds.
List of Similar Compounds
3-(2-(Trifluoromethyl)-4-fluorophenyl)-propionitrile
3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylamide
3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylic acid
Propriétés
IUPAC Name |
(E)-3-[4-fluoro-2-(trifluoromethyl)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4N/c11-8-4-3-7(2-1-5-15)9(6-8)10(12,13)14/h1-4,6H/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBRQIWOFDVYOP-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C=CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)/C=C/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Bromo-5-(trifluoromethyl)benzoyl]azetidin-3-amine](/img/structure/B7936461.png)











